molecular formula C11H13NO4 B11826210 methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate

methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate

Cat. No.: B11826210
M. Wt: 223.22 g/mol
InChI Key: UXDOSHAYWISNPJ-QMMMGPOBSA-N
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Description

Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is a chiral benzodioxole-containing compound supplied for research and development purposes. The benzodioxole scaffold is a structure of high interest in medicinal chemistry due to its presence in compounds with a range of biological activities . This compound is characterized by its molecular formula of C 11 H 14 ClNO 4 and a molecular weight of 259.69 g/mol . Its structure features a methyl ester and an amino group, making it a potential building block for the synthesis of more complex molecules. Researchers value such intermediates for constructing compound libraries focused on the benzodioxole core, which has been investigated for various applications including enzyme inhibition . Related benzodioxol-carboxamide derivatives have shown promising in vitro inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism, highlighting the potential of this chemical class in metabolic disorder research . This product is provided as a solid and requires storage in an inert atmosphere at 2-8°C . Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m0/s1

InChI Key

UXDOSHAYWISNPJ-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

Preparation Methods

Catechol-Based Precursor Synthesis

The benzodioxole ring system is typically introduced via electrophilic aromatic substitution or Ullmann-type coupling reactions. A common route involves catechol (16 ) as the starting material, which undergoes acetal formation with methylene chloride in the presence of cesium carbonate (Cs₂CO₃) as a base. This step yields the intermediate 2-chloromethyl-1,3-benzodioxole (17 ) with a 40% isolated yield after column chromatography. The reaction proceeds under reflux in acetonitrile (MeCN) for 4 hours, as described in the Royal Society of Chemistry’s supplementary material:

Catechol + CH2Cl2Cs2CO3,MeCN, reflux2-Chloromethyl-1,3-benzodioxole(Yield: 40%)\text{Catechol + CH}2\text{Cl}2 \xrightarrow{\text{Cs}2\text{CO}3, \text{MeCN, reflux}} \text{2-Chloromethyl-1,3-benzodioxole} \quad (\text{Yield: 40\%})

This intermediate is critical for subsequent alkylation or Michael addition reactions to construct the propanoate backbone.

Enantioselective Amination Strategies

The stereocenter at the C3 position is established via asymmetric catalysis. One method employs a chiral palladium catalyst to facilitate the addition of ammonia equivalents to α,β-unsaturated esters. For example, methyl acrylate derivatives react with benzodioxole-substituted enolates in the presence of (R)-BINAP-PdCl₂, achieving 72% yield and 94% ee. Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer from a racemic mixture, leaving the desired (S)-configured ester with >99% ee.

Table 1: Comparative Analysis of Amination Methods

MethodCatalyst/ReagentYield (%)ee (%)Reference
Pd-(R)-BINAP catalysis(R)-BINAP-PdCl₂7294
Enzymatic resolutionCandida antarctica Lipase B68>99
Chiral auxiliary approachL-Proline derivative6597

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, while tetrahydrofuran (THF) improves catalyst stability in asymmetric additions. For instance, the Pd-catalyzed amination achieves optimal results in THF at 60°C, whereas DMF at room temperature favors higher yields in esterification steps.

Acid-Base Mediated Crystallization

Post-synthetic purification often involves acid-base extraction to isolate the hydrochloride salt. Treating the crude product with HCl in diethyl ether induces crystallization, yielding methyl (S)-3-amino-3-(benzo[d]dioxol-5-yl)propanoate hydrochloride with 98% purity (HPLC analysis). Recrystallization from ethanol/water (3:1 v/v) further removes residual catalysts or unreacted starting materials.

Characterization and Quality Control

Spectroscopic Identification

  • NMR Spectroscopy : The 1H^1H NMR spectrum (300 MHz, CDCl₃) displays characteristic signals at δ 6.71 (m, 3H, aromatic), δ 5.93 (s, 2H, dioxole OCH₂O), and δ 3.67 (s, 3H, methyl ester).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 223.0845 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₃NO₄.

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) resolves enantiomers with a retention time of 12.3 minutes for the (S)-isomer.

Industrial-Scale Production Challenges

Catalyst Recycling and Cost Efficiency

Pd-based catalysts, though effective, pose scalability challenges due to high costs. Recent advances employ heterogeneous Pd/C systems with 85% recovery rates via filtration, reducing Pd leaching to <0.1 ppm in the final product.

Continuous Flow Synthesis

Microreactor systems enable continuous production of the benzodioxole intermediate, achieving 15% higher yields compared to batch processes by minimizing thermal degradation .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction Conditions

Reagent/ConditionProductYieldSource
H<sub>2</sub>SO<sub>4</sub> (cat.), MeOH, refluxCarboxylic acid derivative~80%*
NaOH, H<sub>2</sub>O/EtOHSodium carboxylateN/A

*Yield inferred from analogous reactions in source .

Acid-catalyzed transesterification with ethanol can also produce ethyl esters, as demonstrated in related benzodioxole-containing compounds.

Amide Bond Formation

The primary amino group participates in nucleophilic acyl substitution with acylating agents:

Example Reaction
Methyl ester+Acetic anhydrideN-Acetyl derivative+MeOH\text{Methyl ester} + \text{Acetic anhydride} \rightarrow \text{N-Acetyl derivative} + \text{MeOH}

Key Data

  • Catalyst : Pyridine or DMAP (dimethylaminopyridine) facilitates reaction efficiency.

  • Selectivity : Steric hindrance from the benzodioxole ring may slow acylation kinetics compared to linear amino esters.

Salt Formation

Protonation of the amino group forms stable salts, enhancing solubility for pharmaceutical applications:

Reaction
Methyl ester+HClMethyl ester hydrochloride\text{Methyl ester} + \text{HCl} \rightarrow \text{Methyl ester hydrochloride}

Properties

  • Hydrogen Bonding : Two H-bond donors (NH<sub>3</sub><sup>+</sup> and ester carbonyl) enhance crystallinity .

  • Stability : Hydrochloride salts exhibit improved shelf-life compared to free bases.

Reduction and Hydrogenation

The amino group can undergo reductive alkylation or participate in catalytic hydrogenation:

Reported Reactions

ReagentOutcomeNotes
H<sub>2</sub>, Pd/CSaturated propanoate derivativeRetention of stereochemistry
NaBH<sub>4</sub>/CNN-Alkylated productsLimited by steric bulk

Benzodioxole Ring Reactions

The electron-rich benzodioxole ring undergoes electrophilic aromatic substitution (EAS), though specific examples are sparse in literature:

Potential Reactions

  • Nitration : Requires HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures.

  • Sulfonation : Limited by steric hindrance from the propanoate chain.

Ring-Opening Reactions

Under strong acidic or oxidative conditions, the benzodioxole ring may cleave:

Observed in Analogous Compounds
Benzodioxole+HCl (conc.)Catechol derivative+CO2\text{Benzodioxole} + \text{HCl (conc.)} \rightarrow \text{Catechol derivative} + \text{CO}_2

  • Conditions : Prolonged reflux with concentrated HCl.

  • Outcome : Forms a catechol intermediate, which may oxidize further .

Stereochemical Considerations

The (S)-configuration at the chiral center influences reaction outcomes:

  • Enzymatic Resolution : Chiral catalysts or enzymes differentiate enantiomers during synthetic modifications.

  • Pharmacological Impact : Stereochemistry affects binding affinity in biological systems .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound showed an IC50 value of 16.63 μM against Caco-2 cells after 48 hours of treatment, indicating significant potency compared to standard chemotherapeutics like cisplatin and etoposide .

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Research has also indicated that derivatives of this compound can act as inhibitors for key enzymes involved in metabolic disorders:

  • Acetylcholinesterase Inhibition : Certain analogs have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Göktürk et al. (2024)Demonstrated significant anticancer activity against multiple cell lines with mechanisms involving apoptosis and ROS induction .
MDPI Study (2021)Explored enzyme inhibition potential relevant to diabetes and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following compounds share the benzo[1,3]dioxol-5-yl and β-amino propanoate core but differ in substituents, ester groups, or amino modifications:

Compound Name Ester Group Amino Substitution Molecular Weight LogP Key Features Reference
Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate Methyl Primary (-NH₂) ~265.3* ~0.5* Chiral center, hydrolyzable ester
Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride Ethyl Primary (-NH₂, HCl salt) ~301.7* ~-0.2* Enhanced water solubility due to HCl salt; slower ester hydrolysis
Methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate Methyl Secondary (-NHCH₃) ~279.3* ~1.0* Increased lipophilicity; reduced hydrogen-bonding capacity
Fmoc-protected this compound Methyl Fmoc-protected (-NH-Fmoc) ~513.5 ~3.5* Stabilized amino group for peptide synthesis; higher molecular weight
Dimethylamino-propanoate derivative (C27H43NO8) Complex Tertiary (-N(CH₃)₂) 509.63 2.02 High lipophilicity; bulky structure limits bioavailability

*Estimated values based on structural analogs.

Functional Group Impact on Properties and Reactivity

  • Ester Group: Methyl vs. Ethyl: Methyl esters hydrolyze faster in vivo than ethyl esters due to lower steric hindrance . Ethyl derivatives (e.g., ) may prolong drug half-life. Hydrochloride Salt: The ethyl ester hydrochloride salt () improves aqueous solubility, facilitating formulation for intravenous delivery.
  • Amino Substitution: Primary (-NH₂): Enables hydrogen bonding and participation in condensation reactions (e.g., amide bond formation) . Tertiary (-N(CH₃)₂): Increases LogP (e.g., 2.02 in ), enhancing membrane permeability but reducing solubility .
  • Protective Groups :

    • Fmoc Protection : Used in solid-phase peptide synthesis to prevent unwanted side reactions during coupling .

Biological Activity

Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate, also known by its CAS number 223697-48-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities. The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight225.23 g/mol
CAS Number223697-48-1
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to quench hydroxy radicals generated via the Fenton reaction, suggesting a protective role against oxidative stress .
  • Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of this compound can induce cell death in cancer cells through multiple mechanisms:
    • Reactive Oxygen Species (ROS) Production : It leads to ROS generation, which is associated with apoptosis in various cancer cell lines .
    • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, contributing to its cytotoxic effects .
    • DNA Damage : It activates pathways involving ATM/p53/p21 leading to DNA damage and subsequent apoptosis .
  • Anti-inflammatory Properties : The compound's anti-inflammatory effects may also play a role in its overall biological activity, particularly in tumor microenvironments where inflammation is a critical factor .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Lung Cancer Inhibition : A study indicated that derivatives of this compound could inhibit lung cancer cell growth by inducing oxidative stress and blocking the cell cycle at G2/M phase .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties due to its ability to modulate oxidative stress pathways .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescription
AntioxidantQuenches hydroxy radicals; protects against oxidative stress
CytotoxicityInduces apoptosis in cancer cells via ROS production and DNA damage
Cell Cycle ModulationCauses G2/M phase arrest in cancer cells
Anti-inflammatoryReduces inflammation in tumor microenvironments
NeuroprotectionPotential modulation of oxidative stress pathways in neurodegenerative conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate, and how is enantiomeric purity ensured?

  • Methodology : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, coupling the benzo[d][1,3]dioxol-5-yl moiety with a protected (S)-3-aminopropanoate intermediate using DCC/DMAP-mediated amidation . Enantiomeric excess is typically verified via chiral HPLC or polarimetry, with X-ray crystallography (e.g., as in related benzodioxole derivatives) confirming absolute configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm) and ester/amine functional groups.
  • HRMS : Confirms molecular formula (C11_{11}H13_{13}NO5_5) and exact mass (e.g., 255.0845 g/mol).
  • IR : Detects carbonyl (C=O stretch at ~1740 cm1^{-1}) and amine (N-H stretch at ~3350 cm1^{-1}) groups .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. Benzo[d][1,3]dioxole derivatives are prone to hydrolysis, so anhydrous storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar benzodioxole derivatives?

  • Methodology :

  • SAR Analysis : Compare methyl ester vs. free acid analogs (e.g., anticonvulsant activity in ) to assess esterase-mediated activation .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydrolysis to 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid) that may explain interspecies variability .
  • Crystallographic Validation : Resolve structural ambiguities (e.g., hydrogen bonding in ) that influence receptor binding .

Q. How can synthetic yield be optimized while maintaining stereochemical integrity?

  • Methodology :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, THF at 0°C with 10 mol% (S)-BINAP-Ru catalyst improves enantioselectivity (>98% ee) .
  • In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and minimize side reactions (e.g., ester hydrolysis) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics : Simulate blood-brain barrier permeability (logBB > 0.3) using parameters like polar surface area (<90 Ų) and LogP (~1.5) .
  • ADMET Prediction : SwissADME or ADMETlab estimate hepatic clearance (e.g., CYP3A4-mediated metabolism) and plasma protein binding .

Data Comparison Table

Parameter Technique/Model Key Findings Reference
Enantiomeric Purity Chiral HPLC (Chiralpak IA column)>99% ee achieved via asymmetric hydrogenation
Metabolic Stability Human liver microsomes + LC-MSt1/2_{1/2} = 2.1 h (ester hydrolysis dominant pathway)
Crystallographic Data X-ray diffraction (CCDC deposition)Orthorhombic P21_121_121_1 space group; hydrogen-bond network stabilizes conformation

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